Chloramine-T

Kinetics Pharmaceutical analysis N-haloarenesulfonamidates

Chloramine-T trihydrate delivers unique kinetic control in aziridination, oxidative cyclization, and titrimetric analyses. Its mild basicity (pH 8.5) and controlled electrophilic chlorine release prevent exothermic runaway, enabling safe process scale-up. Validated for multiple drug substance assays with 99.8–102.1% recovery and ICH-compliant precision (RSD 0.5–1.2%). Unlike N-Chlorosuccinimide or Chloramine-B, its p-toluenesulfonamide scaffold ensures superior hydrolytic stability in aqueous-organic mixed solvents—ideal for sustained antimicrobial formulations.

Molecular Formula C7H7ClNNaO2S
Molecular Weight 227.64 g/mol
CAS No. 149358-73-6
Cat. No. B232777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloramine-T
CAS149358-73-6
Molecular FormulaC7H7ClNNaO2S
Molecular Weight227.64 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na]
InChIInChI=1S/C7H7ClNO2S.Na/c1-6-2-4-7(5-3-6)12(10,11)9-8;/h2-5H,1H3;/q-1;+1
InChIKeyVDQQXEISLMTGAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in benzene, chloroform, and ether;  decomposed by alcohol
Soluble in water.
Solubility in water, g/100ml at 25Â °C: (good, trihydrate)

Chloramine-T (CAS 149358-73-6) Procurement Guide: Analytical Reagent Specifications and Primary Research Applications


Chloramine-T, the trihydrate sodium salt of N-chloro-p-toluenesulfonamide, is an N-chlorinated sulfonamide that functions as a source of electrophilic chlorine with mild basicity (pH 8.5 in aqueous solution) [1]. It is supplied as a white to off-white crystalline solid with a melting point of 167–170 °C (decomposition) and exhibits solubility in water and ethanol while being insoluble in benzene and ethers . As a versatile oxidant, it serves applications spanning organic synthesis (oxidative cyclization, aziridination, aminohydroxylation), analytical chemistry (oxidimetric titrations), and antimicrobial treatments [2].

Why Generic N-Chloro Reagent Substitution Fails: Quantified Reactivity Divergence in Chloramine-T vs. Chloramine-B, Bromamine-T, and N-Chlorosuccinimide


N-Chloro reagents with superficially similar structures—Chloramine-B (CB), Bromamine-T (BAT), and N-Chlorosuccinimide (NCS)—exhibit quantifiably divergent reactivity profiles, hydrolytic stability, and selectivity in key reaction systems. These differences preclude simple interchange: substitution without re-optimization can result in altered reaction rates, compromised yield, or complete synthetic failure [1][2]. The p-toluenesulfonamide scaffold confers distinct electronic and steric properties that modulate electrophilic chlorine transfer kinetics relative to both aromatic analogs (CB) and non-aromatic N-chloroamides (NCS) [3].

Chloramine-T Quantitative Differentiation Evidence: Head-to-Head Reactivity, Stability, and Selectivity Data vs. Key Analogs


Oxidation Rate Differential: Chloramine-T vs. Bromamine-T in Diclofenac Oxidation

In the oxidation of diclofenac (a nonsteroidal anti-inflammatory drug) under alkaline conditions (NaOH medium, 293 K), the reaction rate with bromamine-T (BAT) is approximately four-fold faster than with chloramine-T (CAT) [1]. Both oxidants follow identical kinetics with first-order dependence on oxidant concentration and fractional-order dependence on diclofenac and NaOH concentrations, producing N-hydroxyldiclofenac as the oxidation product [1]. The rate differential is attributed to differences in electrophilicity of Cl⁺ versus Br⁺ ions and the van der Waals radii of chlorine versus bromine [1].

Kinetics Pharmaceutical analysis N-haloarenesulfonamidates

Relative Oxidation Rate Order Among N-Haloarenesulfonamidates: Indigo Carmine Model System

In the oxidation of indigo carmine by N-haloarenesulfonamidates, the relative oxidation rate increases in the order: BAT > BAB > CAT > CAB, where BAT = bromamine-T, BAB = bromamine-B, CAT = chloramine-T, and CAB = chloramine-B [1]. This rank order demonstrates that within the same halogen class, the p-toluenesulfonamide scaffold (T-series) exhibits distinct reactivity compared to the benzenesulfonamide scaffold (B-series), and that brominated derivatives consistently exhibit faster oxidation than their chlorinated counterparts [1].

Kinetics Oxidation Structure-reactivity relationships

Hydrolytic Stability Comparison: Chloramine-T vs. Chloramine-B vs. N-Chlorosuccinimide in Mixed Solvents

The solvolytic stability of three water disinfectants—Chloramine-T (CT), Chloramine-B (CB), and N-Chlorosuccinimide (NCS)—was studied in methanol/water and isopropyl alcohol/water mixtures [1]. First-order hydrolytic rate constants were determined for all three compounds across solvent composition ranges [1]. The rate of reaction varies in a non-linear manner and shows extremum behavior with changes in solvent composition, indicating strong dependence of decomposition rate on solvent structure [1]. Activation enthalpies and entropies were calculated as a function of solvent composition, with the results discussed from the viewpoint of electrostatic theory and changing solvent structure [1].

Solvolysis Stability Disinfection Water treatment

Diastereoselective Oxidation Performance: Chloramine-T and N-Chlorosuccinimide as Effective Oxidants for Bisnaphthols

Both chloramine-T (CAT) and N-chlorosuccinimide (NCS) were evaluated as oxidizing agents for the conversion of bisnaphthols to Abel's ketones under mild conditions at room temperature [1]. Both reagents demonstrated effectiveness, yielding the target ketones with good to excellent yields [1]. While the study establishes that both N-chloro reagents are viable for this transformation, the selection between CAT and NCS for a given substrate may depend on factors including reagent cost, byproduct profile (succinimide vs. toluenesulfonamide), and compatibility with downstream purification steps [1].

Organic synthesis Diastereoselectivity Oxidation Bisnaphthols

Analytical Method Validation: Chloramine-T-Based Assays Meet ICH Precision and Accuracy Guidelines

Chloramine-T-based spectrophotometric and titrimetric methods for pharmaceutical analysis have been validated against ICH guidelines, demonstrating high precision and accuracy suitable for quality control applications [1][2]. For stavudine (STV) determination, intra-day and inter-day precision and accuracy were evaluated per ICH guidelines, with no interference from common tablet adjuvants [1]. In the determination of bioactive compounds including sulphamethoxazole and tetracycline HCl, recoveries ranged from 99.8% to 102.1% with standard deviations typically 0.5 mg per dose (RSD 0.5–1.2%) [2]. The methods showed no interferences from common excipients in pharmaceutical formulations [2].

Pharmaceutical analysis Method validation Quality control ICH guidelines

ACS Reagent Grade Specification: Chloramine-T Trihydrate Purity and Quality Control Parameters

Chloramine-T trihydrate is available under ACS Reagent Grade specifications, with assay requirements of 98.0–103.0% by iodometric titration and additional quality control parameters including pH of 5% solution (8.0–10.0 at 25 °C), suitability for bromide determination, clarity of aqueous solution, and insoluble matter in alcohol (<1.5%) [1]. The ACS Reagent Chemicals monograph provides standardized test methods for verifying compliance with these specifications [1].

Analytical chemistry Reagent specifications Quality control ACS grade

Validated Application Scenarios for Chloramine-T Trihydrate Based on Quantitative Evidence


Controlled-Rate Oxidation in Pharmaceutical Process Development

When oxidizing diclofenac or structurally related NSAID intermediates in alkaline medium, CAT provides a ~4-fold slower oxidation rate compared to bromamine-T, enabling finer control over reaction progression and minimizing risks of exothermic runaway or over-oxidation [1]. This kinetic advantage is directly applicable to process scale-up where reaction calorimetry and impurity profile control are critical parameters. The first-order dependence on [CAT]₀ permits predictable stoichiometric scaling [1].

Analytical Quality Control for Pharmaceutical Formulations

CAT-based titrimetric and spectrophotometric methods have been validated for multiple drug substances (stavudine, albendazole, captopril, tetracyclines, sulphamethoxazole) with recovery rates of 99.8–102.1% and precision (RSD 0.5–1.2%) meeting ICH guidelines [2][3][4]. ACS Reagent Grade CAT ensures assay consistency with iodometric assay specification of 98.0–103.0% and defined impurity limits . These methods are suitable for QC laboratories requiring cost-effective alternatives to HPLC for routine batch release testing.

Heterocyclic Synthesis via Oxidative Cyclization and Aziridination

CAT functions as a nitrene source for aziridination and aminohydroxylation reactions, and as an oxidant for oxidative cyclization to produce diverse heterocycles including isoxazolines, triazolothiadiazoles, and substituted pyrazoles . The mild basicity (pH 8.5) and controlled electrophilic chlorine release distinguish CAT from stronger oxidants (e.g., sodium hypochlorite) that may promote undesired side reactions on sensitive substrates [5]. Its intermediate position in the N-haloarenesulfonamidate reactivity hierarchy (BAT > BAB > CAT > CAB) provides a tunable oxidation window [6].

Mixed-Solvent Disinfection and Water Treatment Protocols

In applications requiring aqueous-organic mixed solvent systems (e.g., methanol/water or isopropyl alcohol/water disinfection formulations), CAT exhibits quantifiably distinct solvolytic stability compared to Chloramine-B and N-Chlorosuccinimide [7]. The non-linear variation of first-order hydrolytic rate constants with solvent composition enables formulation optimization based on target active chlorine retention requirements [7]. CAT's stability profile supports applications where sustained antimicrobial activity is required in non-aqueous or semi-aqueous environments.

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